

Spectroscopic Profile of 1-Phenethyl-4-piperidone: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenethyl-4-piperidone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1-Phenethyl-4-piperidone** (NPP), a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl and its analogs.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive reference for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for **1-Phenethyl-4-piperidone** is $C_{13}H_{17}NO$, with a molecular weight of 203.28 g/mol.[3][4] Spectroscopic analysis confirms the presence of a phenethyl group attached to the nitrogen of a 4-piperidone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1-Phenethyl-4-piperidone**. The proton (1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: 1H NMR Spectroscopic Data for **1-Phenethyl-4-piperidone** in $CDCl_3$

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--|
| 7.21-7.34 | m | 5H | Aromatic protons (C ₆ H ₅) |
| 2.81 | t | 4H | -CH ₂ - (piperidone ring) |
| 2.62-2.91 | m | 4H | -CH ₂ -CH ₂ - (ethyl bridge) |
| 2.48 | t | 4H | -CH ₂ - (piperidone ring) |

Data sourced from multiple references, slight variations may exist due to different experimental conditions.[1][5]

Table 2: ¹³C NMR Spectroscopic Data for **1-Phenethyl-4-piperidone** in CDCl₃

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------------------|
| 208.9 | Carbonyl carbon (C=O) |
| 139.9 | Quaternary aromatic carbon (C) |
| 128.6 | Aromatic CH |
| 128.4 | Aromatic CH |
| 126.2 | Aromatic CH |
| 59.3 | -CH ₂ -N |
| 53.0 | -CH ₂ - |
| 41.2 | -CH ₂ - |
| 34.1 | -CH ₂ - |

Data sourced from multiple references, slight variations may exist due to different experimental conditions.[1][5]

Infrared (IR) Spectroscopy

The IR spectrum of **1-Phenethyl-4-piperidone** is characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for **1-Phenethyl-4-piperidone**

| Wavenumber (cm ⁻¹) | Description |
|--------------------------------|----------------------------|
| 1703 | C=O stretching (strong) |
| 703, 753 | C-H bending (aromatic) |
| 1133, 1226 | C-N stretching |
| 2765, 2796 | C-H stretching (aliphatic) |

Data sourced from multiple references.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **1-Phenethyl-4-piperidone**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 203 | - | Molecular ion [M] ⁺ |
| 112 | 100 | [C ₈ H ₁₀ N] ⁺ |
| 91 | - | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 42 | 33 | [C ₂ H ₄ N] ⁺ |

Fragmentation data can vary depending on the ionization technique and energy.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 11 mg of **1-Phenethyl-4-piperidone** in about 0.75 mL of deuterated chloroform (CDCl_3).[\[4\]](#)
- Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[\[4\]](#)

Instrumentation and Acquisition:

- Instrument: Bruker DPX-250 spectrometer or equivalent.[\[5\]](#)
- ^1H NMR Frequency: 250 MHz.[\[5\]](#)
- ^{13}C NMR Frequency: 62.5 MHz.[\[5\]](#)
- Solvent: CDCl_3 .[\[5\]](#)
- Standard pulse sequences are used for both ^1H and ^{13}C acquisitions.

Gas Chromatography/Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a solution of **1-Phenethyl-4-piperidone** in methanol at a concentration of approximately 4 mg/mL.[\[4\]](#)

Instrumentation and Conditions:

- Gas Chromatograph: Agilent GC system or equivalent.[\[4\]](#)
- Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 μm .[\[4\]](#)
- Carrier Gas: Helium at a flow rate of 1.5 mL/min.[\[4\]](#)

- Injector Temperature: 280°C.[4]
- Oven Program: Initial temperature of 100°C for 1.0 min, then ramp to 280°C at 12°C/min, and hold for 9.0 min.[4]
- Mass Spectrometer: Operated in electron ionization (EI) mode.[4]
- MSD Transfer Line Temperature: 280°C.[4]
- MS Source Temperature: 230°C.[4]
- MS Quadrupole Temperature: 150°C.[4]
- Mass Scan Range: 30-550 amu.[4]

Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

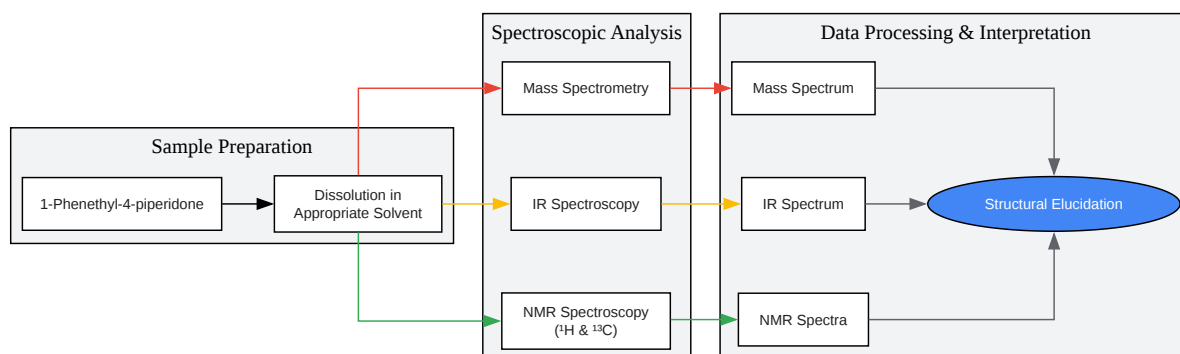
- The spectrum can be obtained from a thin film cast from a chloroform solution.[3]

Instrumentation and Conditions:

- Instrument: FTIR spectrometer with a diamond ATR attachment.[4]
- Resolution: 4 cm⁻¹. [4]
- Scans: 32 scans for both the sample and the background.[4]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1-Phenethyl-4-piperidone**.



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Caption: General workflow for spectroscopic analysis.

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